1,3-Propanediol

Übersicht

Beschreibung

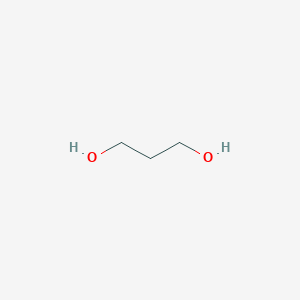

1,3-Propanediol (1,3-PDO), a three-carbon diol (C₃H₈O₂, molecular weight 76.09), is a colorless, odorless, and viscous liquid with a boiling point of 210–215°C . Its symmetrical hydroxyl group arrangement (positions 1 and 3) enables unique physicochemical properties, making it a critical monomer for polytrimethylene terephthalate (PTT), polyurethanes, and polyethers .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

1,3-Propandiol kann durch mehrere chemische Verfahren synthetisiert werden:

Hydratation von Acrolein: Dieses Verfahren beinhaltet die Hydrolyse von Acrolein zu 3-Hydroxypropanal, gefolgt von der Hydrierung zu 1,3-Propandiol.

Hydroformylierung von Ethylenoxid: In diesem Verfahren reagiert Ethylenoxid mit Kohlenmonoxid in Gegenwart eines organometallischen Katalysators zu 3-Hydroxypropionaldehyd, der dann zu 1,3-Propandiol hydriert wird.

Selektive Deoxygenierung von Glycerin: Glycerin kann unter Verwendung heterogener oder homogener Katalyse zu 1,3-Propandiol umgewandelt werden.

Industrielle Produktionsverfahren

Die industrielle Produktion von 1,3-Propandiol hat sich auf nachhaltigere und umweltfreundlichere Verfahren verlagert. Ein solches Verfahren ist die mikrobielle Fermentation von erneuerbaren Rohstoffen wie Glycerin und Glukose. Mikroorganismen wie Klebsiella, Clostridium und genetisch veränderte Stämme von Escherichia coli werden verwendet, um 1,3-Propandiol durch Fermentationsprozesse zu produzieren .

Analyse Chemischer Reaktionen

Reaktionstypen

1,3-Propandiol durchläuft verschiedene chemische Reaktionen, die für Alkohole typisch sind:

Oxidation: Es kann zu Aldehyden oder Carbonsäuren oxidiert werden.

Veresterung: Es reagiert mit Carbonsäuren unter Bildung von Estern.

Urethanbildung: Es reagiert mit Isocyanaten unter Bildung von Urethanen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Veresterung: Carbonsäuren oder Säurechloride werden in Gegenwart von sauren Katalysatoren verwendet.

Urethanbildung: Isocyanate werden unter milden Bedingungen verwendet.

Hauptprodukte

Oxidation: Produziert Aldehyde oder Carbonsäuren.

Veresterung: Produziert Ester.

Urethanbildung: Produziert Urethane.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

In pharmaceuticals, 1,3-PDO is being explored as a solubilizing agent and stabilizing carrier for drugs. Its ability to enhance the solubility of poorly soluble compounds makes it a valuable component in drug formulation. For instance, studies have demonstrated that poly(1,3-propylene alkanedioate)s can significantly improve the bioavailability of certain medications .

Coatings and Resins

The use of 1,3-PDO in coatings and resin formulations has gained traction due to its compatibility with various dicarboxylic acids. It serves as a precursor for high-performance polyester resins used in wood coatings and UV-curing applications. The incorporation of 1,3-PDO in these formulations enhances their mechanical properties while reducing their environmental impact by increasing the bio-based content .

Recent Advances in Production Methods

Recent advancements in the biological production of 1,3-PDO focus on optimizing microbial fermentation processes. Innovative approaches include:

- Use of Glycerol as a Feedstock: Research has shown that crude glycerol can be effectively utilized as a substrate for producing 1,3-PDO via fermentation using microorganisms such as Bacillus pumilus. This method not only reduces production costs but also promotes waste valorization by utilizing by-products from biodiesel production .

- Metabolic Engineering: Advances in metabolic engineering have led to the development of microbial strains with enhanced capabilities for converting diverse carbon sources into 1,3-PDO. These engineered strains are designed to minimize by-product formation and improve overall yield .

Case Study 1: Industrial Application of Bio-Based Polyesters

A recent study highlighted the successful application of bio-based polyesters derived from 1,3-PDO in packaging materials. The research demonstrated that these materials not only meet the performance criteria required for commercial applications but also offer significant environmental benefits due to their biodegradability.

Case Study 2: Drug Delivery Systems

In another case study focusing on pharmaceutical applications, researchers developed a novel drug delivery system using poly(1,3-propylene succinate). The system showed enhanced drug solubility and controlled release profiles compared to conventional carriers, demonstrating the potential for improved therapeutic outcomes.

Wirkmechanismus

The mechanism of action of 1,3-propanediol in various applications depends on its chemical properties. As a diol, it can form hydrogen bonds, which makes it an effective solvent and humectant. In polymer production, it acts as a building block, reacting with other monomers to form long polymer chains .

Vergleich Mit ähnlichen Verbindungen

Production Methods

1,3-PDO is produced via two primary routes:

- Chemical Synthesis : Traditional methods include the Shell ethylene oxide hydroformylation process and the DuPont acrolein hydration route. These processes, however, rely on fossil fuels, generate toxic intermediates (e.g., acrolein), and face high costs .

- Microbial Fermentation : Utilizing glycerol (a biodiesel byproduct) as a substrate, bacteria like Klebsiella pneumoniae and genetically engineered E. coli convert glycerol to 1,3-PDO via the dha regulon pathway. This sustainable approach achieves yields up to 55 g/L under optimized pH control (e.g., mixed alkali strategies) .

1,2-Propanediol (Propylene Glycol)

| Property | 1,3-Propanediol | 1,2-Propanediol |

|---|---|---|

| Molecular Formula | C₃H₈O₂ | C₃H₈O₂ |

| Hydroxyl Group Position | 1,3 | 1,2 |

| Boiling Point (°C) | 210–215 | 187 |

| Primary Applications | PTT, polyurethanes | Antifreeze, food additives |

| Toxicity | Low | Low |

| Production | Microbial fermentation | Catalytic hydrogenation |

Key Differences :

- Structure-Property Relationship : The asymmetric 1,2-hydroxyl groups in propylene glycol reduce polymer-forming capability but enhance hygroscopicity, making it ideal for antifreeze and cosmetics.

- Economic Value: 1,3-PDO commands higher value due to its role in PTT synthesis (~$2,000/ton vs. \sim$1,500/ton for 1,2-propanediol) .

Ethylene Glycol

| Property | This compound | Ethylene Glycol |

|---|---|---|

| Molecular Formula | C₃H₈O₂ | C₂H₆O₂ |

| Molecular Weight | 76.09 | 62.07 |

| Boiling Point (°C) | 210–215 | 197 |

| Primary Applications | PTT, polyurethanes | PET, antifreeze |

| Toxicity | Low | High (toxic to mammals) |

Key Differences :

- Polymer Performance : Ethylene glycol-derived PET lacks the elasticity of PTT, limiting its use in high-performance textiles .

- Sustainability : Ethylene glycol relies on ethylene oxide (petrochemical derivative), whereas 1,3-PDO leverages renewable glycerol .

3-Hydroxypropionic Acid (3-HP)

| Property | This compound | 3-Hydroxypropionic Acid |

|---|---|---|

| Molecular Formula | C₃H₈O₂ | C₃H₆O₃ |

| Functionality | Diol | Carboxylic acid |

| Primary Applications | Polymers, solvents | Acrylic acid, biodegradable plastics |

| Production | Microbial fermentation | Microbial fermentation |

Key Differences :

- Downstream Products : 3-HP is a platform chemical for acrylic acid (used in adhesives and plastics), whereas 1,3-PDO is polymerized directly into PTT .

- Market Demand : 1,3-PDO’s demand (~1.2 million tons/year) surpasses 3-HP due to established PTT markets .

1,4-Butanediol (BDO)

| Property | This compound | 1,4-Butanediol |

|---|---|---|

| Molecular Formula | C₃H₈O₂ | C₄H₁₀O₂ |

| Hydroxyl Group Position | 1,3 | 1,4 |

| Primary Applications | PTT, polyurethanes | PBT, spandex fibers |

Key Differences :

- Polymer Properties : PBT (from BDO) offers higher thermal stability, while PTT excels in elasticity and dye retention .

- Production Scale : BDO production (~2.5 million tons/year) exceeds 1,3-PDO, but the latter’s growth rate is higher (~8% CAGR) due to sustainability drivers .

Research Advancements and Challenges

- Bioconversion Efficiency : Genetic engineering (e.g., fdh gene insertion in Klebsiella pneumoniae) boosts 1,3-PDO yields by 19.2% .

- Process Optimization : Fed-batch fermentation with advanced controllers improves glycerol conversion rates by 10.6× compared to uncontrolled processes .

- Environmental Impact : Microbial 1,3-PDO production reduces CO₂ emissions by 40% compared to petrochemical routes .

Challenges :

Biologische Aktivität

1,3-Propanediol (1,3-PD) is a colorless, viscous liquid that serves as an important building block in various industrial applications, particularly in the production of polymers, cosmetics, and food. The biological activity of 1,3-PD is significant due to its production processes, metabolic pathways, and potential health effects. This article explores the biological activity of 1,3-PD, focusing on its microbial production, enzymatic pathways, and applications.

Microbial Production of this compound

This compound can be produced biologically through fermentation processes using various microorganisms. The most common substrates for this process are glycerol and sugars derived from renewable resources.

Key Microorganisms:

- Clostridium butyricum: This bacterium has been shown to efficiently convert crude glycerol into 1,3-PD. In a study by Szymanowska-Powalowska et al., C. butyricum DSP1 achieved a maximum concentration of 62 g/L of 1,3-PD through repeated batch fermentation processes .

- Klebsiella pneumoniae: This organism utilizes glycerol through the action of specific enzymes such as glycerol dehydratase (dhaB) and 1,3-PD oxidoreductase (dhaT), leading to significant yields in controlled fermentation environments .

- Escherichia coli: Recombinant strains of E. coli have been engineered to enhance the production of 1,3-PD by co-expressing multiple genes involved in its biosynthesis. In fed-batch fermentations, these strains produced up to 13.2 g/L of 1,3-PD from glycerol .

Enzymatic Pathways

The conversion of glycerol to 1,3-PD involves several key enzymatic reactions:

- Glycerol Dehydratase (GDH): Catalyzes the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA).

- 3-HPA Oxidoreductase: Reduces 3-HPA to 1,3-PD.

The overall reaction can be summarized as follows:

This pathway is crucial for the production efficiency of 1,3-PD and can be optimized through metabolic engineering techniques .

Case Studies and Research Findings

Several studies have highlighted the efficiency and potential of various microbial strains in producing 1,3-PD:

Applications and Health Implications

This compound is utilized in various industries due to its properties as a solvent and chemical intermediate. Its applications include:

- Polymers: Used in the synthesis of polyesters and polyurethanes.

- Cosmetics: Acts as a humectant and stabilizer in personal care products.

- Food Industry: Serves as a food additive and flavor enhancer.

Potential Health Effects

While generally recognized as safe for use in food and cosmetics, excessive exposure to high concentrations may lead to irritations or other health concerns. Studies have indicated that it is stable under heat and does not decompose into harmful by-products when used in electronic cigarettes .

Q & A

Basic Research Questions

Q. What analytical methods are used to quantify 1,3-propanediol in reaction mixtures, and how are they validated?

Gas chromatography (GC) is a widely used method for quantifying this compound in catalytic reaction systems. For example, GC analysis with a flame ionization detector (FID) can resolve this compound and intermediates like 3-hydroxypropionaldehyde with relative deviations of 0.86–1.89% and standard deviations of 0.81–3.21%, validated through repeated measurements and calibration curves . Method validation includes testing for linearity, precision, and recovery rates to ensure accuracy in calculating reaction yields and selectivities.

Q. What microbial strains are commonly used for this compound biosynthesis, and how are their productivities assessed?

Klebsiella pneumoniae strains (e.g., GLC29) are frequently studied for glycerol-to-1,3-propanediol conversion. Productivity is evaluated using batch or fed-batch fermentation systems, with metrics including specific growth rate (µ), substrate consumption rate, and product yield (g/g glycerol). Replicate experiments (e.g., 5 center points in factorial designs) are used to quantify experimental error and validate reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety data sheets (SDS) classify this compound as a flammable liquid (Flash Point: 140°C) requiring storage in ventilated areas away from ignition sources. Personal protective equipment (PPE) such as nitrile gloves and safety goggles are mandatory. Hazard codes (e.g., 4-3-S-III in Japanese regulations) indicate risks of skin/eye irritation and flammability .

Q. How is the purity of this compound verified in biochemical applications?

Purity (≥99.7%) is confirmed via gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR). The National Institute of Standards and Technology (NIST) provides reference data for spectral validation, including InChIKey (YPFDHNVEDLHUCE-UHFFFAOYSA-N) and CAS registry (504-63-2) cross-checks .

Advanced Research Questions

Q. How can factorial design methodologies optimize microbial this compound production yields?

Fractional factorial designs (FFD) screen critical variables (e.g., pH, temperature, glycerol concentration) to identify significant factors. For K. pneumoniae GLC29, ANOVA analysis (p < 0.05) with standardized effects (coefficient/standard error) revealed temperature and aeration rate as key drivers. Response surface methodology (RSM) further refines optimal conditions .

Q. What thermodynamic models are suitable for simulating this compound-water-glycerol separation?

The Non-Random Two-Liquid (NRTL) model accurately predicts vapor-liquid equilibrium (VLE) in ternary systems. Binary interaction parameters are regressed using experimental VLE data (e.g., Lai et al., 2014) and implemented in Aspen Plus® for distillation column simulations. This enables 99.5% purity this compound recovery with two-stage distillation .

Q. How do researchers resolve contradictions in reported vapor-liquid equilibrium (VLE) data for this compound mixtures?

Discrepancies arise from measurement techniques (e.g., static vs. dynamic VLE methods). A meta-analysis of literature data (e.g., Chen & Thompson, 1970; Gruen & Wirth, 1919) is conducted to identify outliers. NRTL model recalibration with weighted least squares minimizes residuals between experimental and calculated values .

Q. What statistical approaches validate the significance of process variables in catalytic this compound synthesis?

Orthogonal experimental designs (e.g., Taguchi methods) isolate the impact of variables like temperature, pressure, and catalyst loading. For Ni/SiO₂-catalyzed hydrogenation of 3-hydroxypropionaldehyde, ANOVA identified liquid hourly space velocity (LHSV) as the most significant factor (p < 0.05), with optimal conditions at 50°C and 7.0 MPa H₂ .

Q. How does molecular dynamics modeling improve understanding of this compound’s physical properties in solvent systems?

Density, viscosity, and surface tension in binary systems (e.g., this compound + 1,3-diaminopropane) are modeled using temperature-dependent correlations (288.15–333.15 K). UNIFAC-VISCO parameters predict deviations from ideal behavior, validated against experimental refractive index and viscometric data .

Q. What strategies mitigate byproduct formation during microbial this compound fermentation?

Metabolic flux analysis identifies competing pathways (e.g., acetate or ethanol production). Genetic engineering of Clostridium butyricum to knock out the pta-ack pathway reduces acetate by 60%. Fed-batch strategies with glycerol pulse-feeding further minimize metabolic overflow .

Q. Methodological Notes

- Data Contradiction Analysis : Use systematic reviews of literature data to identify measurement inconsistencies, followed by model recalibration .

- Experimental Validation : Replicate center points in factorial designs to quantify error margins and ensure statistical robustness .

- Instrumentation : GC-FID and HPLC-RI are preferred for quantification due to high resolution for polar compounds like this compound .

Eigenschaften

IUPAC Name |

propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFDHNVEDLHUCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Record name | 1,3-propanediol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1,3-propanediol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31714-45-1, 345260-48-2 | |

| Record name | Poly(trimethylene ether) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31714-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bio-PDO homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345260-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8041246 | |

| Record name | 1,3-Propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Colorless to pale yellow liquid; [Merck Index] Colorless odorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1,3-Propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

210-212 °C | |

| Record name | 1,3-Propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Flash Point: 174 °F/ 345 °C /closed cup/ | |

| Record name | 1,3-Propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with water, Very soluble in ethyl ether; slightly soluble in benzene, Miscible with alcohol | |

| Record name | 1,3-Propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0597 at 20 °C/4 °C | |

| Record name | 1,3-Propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.04 [mmHg], 0.0441 mm Hg at 25 °C | |

| Record name | 1,3-Propanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-Propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to pale yellow, very viscid liquid | |

CAS No. |

504-63-2 | |

| Record name | 1,3-Propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3-PROPANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5965N8W85T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.